molecular formula C17H17BrN2O3 B6072635 N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide

Cat. No. B6072635
M. Wt: 377.2 g/mol
InChI Key: USBSXYDUTLYBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer AG and has since been used in numerous scientific studies to investigate its potential therapeutic applications.

Mechanism of Action

N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the NF-κB inhibitor protein IκBα. This leads to the accumulation of IκBα and subsequent inhibition of NF-κB activation, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation, and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 in laboratory experiments is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, a limitation of using N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex and NF-κB pathway, which may have greater therapeutic potential for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the role of N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 in other cellular processes, such as autophagy and DNA repair, which may have implications for the treatment of other diseases. Finally, the use of N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 in combination with other drugs or therapies may also be explored as a potential strategy to enhance its anti-inflammatory and anti-cancer effects.

Synthesis Methods

The synthesis of N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 involves the reaction of 2-bromo-4-methylphenol with N-(2-acetylamino)benzeneacetamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activity of several key inflammatory pathways, including NF-κB and STAT3. These pathways are involved in the regulation of cytokine production, immune cell activation, and cell survival, and their dysregulation has been implicated in numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-(2-bromo-4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-7-8-16(13(18)9-11)23-10-17(22)20-15-6-4-3-5-14(15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBSXYDUTLYBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.